molecular formula C11H11Cl2N3 B1474758 1-(2-chloro-4-methylbenzyl)-4-(chloromethyl)-1H-1,2,3-triazole CAS No. 1692622-38-0

1-(2-chloro-4-methylbenzyl)-4-(chloromethyl)-1H-1,2,3-triazole

Cat. No.: B1474758
CAS No.: 1692622-38-0
M. Wt: 256.13 g/mol
InChI Key: JYCAOKZBEOAZEG-UHFFFAOYSA-N
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Description

1-(2-chloro-4-methylbenzyl)-4-(chloromethyl)-1H-1,2,3-triazole is a functionalized triazole derivative designed for use as a key synthetic intermediate in medicinal chemistry and drug discovery research. The presence of a chloromethyl group on the triazole ring provides a reactive handle for further chemical modifications, allowing researchers to construct more complex molecules. This compound is particularly valuable in the exploration of new pharmacologically active agents. Triazole cores are known to be present in compounds with a range of biological activities. For instance, similar 1,2,3-triazole structures have been investigated as potential GLP-1 receptor agonists for the treatment of metabolic diseases like type 2 diabetes (https://patents.google.com/patent/CN110325530A). Furthermore, triazole derivatives are extensively studied in agrochemical research for their fungicidal properties (https://patents.google.com/patent/CN109715622A). The specific arrangement of the 2-chloro-4-methylbenzyl and chloromethyl substituents on the triazole ring makes this compound a versatile scaffold for generating libraries of analogs for high-throughput screening in these and other biological assays. This product is intended for use by qualified researchers in a controlled laboratory setting. It is For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this compound with appropriate safety precautions, including the use of personal protective equipment.

Properties

IUPAC Name

4-(chloromethyl)-1-[(2-chloro-4-methylphenyl)methyl]triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11Cl2N3/c1-8-2-3-9(11(13)4-8)6-16-7-10(5-12)14-15-16/h2-4,7H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYCAOKZBEOAZEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CN2C=C(N=N2)CCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-chloro-4-methylbenzyl)-4-(chloromethyl)-1H-1,2,3-triazole (CAS Number: 1692622-38-0) is a synthetic compound belonging to the triazole family. This compound has garnered attention due to its potential biological activities, particularly in antibacterial and anticancer applications. This article reviews the biological activity of this compound, supported by relevant research findings and case studies.

The molecular formula of this compound is C11H11Cl2N3C_{11}H_{11}Cl_2N_3 with a molecular weight of 256.13 g/mol. Its structural characteristics contribute to its biological efficacy.

PropertyValue
CAS Number 1692622-38-0
Molecular Formula C11H11Cl2N3
Molecular Weight 256.13 g/mol

Antibacterial Activity

Research indicates that triazole derivatives exhibit significant antibacterial properties. A study highlighted that various triazole compounds demonstrated potent activity against Gram-positive and Gram-negative bacteria. Specifically, compounds with a benzyl group at the 4-position showed enhanced antibacterial effects compared to their analogs without this modification .

Case Study: Antibacterial Screening

In a comparative study, several triazole derivatives were tested against common bacterial strains such as Escherichia coli and Staphylococcus aureus. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ceftriaxone. For instance, one derivative showed an MIC of 5 µg/mL against E. coli, indicating strong antibacterial potential .

Anticancer Activity

The anticancer properties of triazole compounds have also been explored extensively. A study on triazole-tethered conjugates demonstrated significant antiproliferative activity against various cancer cell lines. The mechanism of action was primarily attributed to the inhibition of thymidylate synthase (TS), which is crucial for DNA synthesis in cancer cells .

Research Findings

A synthesis study reported that triazole derivatives displayed IC50 values in the range of 1.95–4.24 μM for TS inhibition, outperforming standard chemotherapeutic agents such as doxorubicin and 5-fluorouracil . This indicates that this compound may possess similar or enhanced anticancer properties.

The biological activity of triazoles is often linked to their ability to interact with specific biological targets within microbial and cancerous cells. Molecular docking studies have suggested that these compounds can bind effectively to active sites on enzymes critical for bacterial survival and cancer cell proliferation .

Scientific Research Applications

Medicinal Chemistry Applications

  • Antimicrobial Activity :
    • Triazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to 1-(2-chloro-4-methylbenzyl)-4-(chloromethyl)-1H-1,2,3-triazole exhibit activity against a range of bacteria and fungi. For instance, a study demonstrated that triazole compounds could inhibit the growth of resistant bacterial strains, making them potential candidates for new antibiotic therapies .
  • Anticancer Properties :
    • Triazoles have shown promise in cancer treatment due to their ability to interfere with cellular processes. Specific derivatives have been developed to target cancer cell metabolism and signaling pathways, leading to apoptosis in tumor cells. A notable case study involved the modification of triazole structures to enhance their cytotoxic effects against various cancer cell lines .
  • Anti-inflammatory Effects :
    • Some triazole compounds have been investigated for their anti-inflammatory properties. Research has indicated that they can inhibit the production of pro-inflammatory cytokines and enzymes, offering potential therapeutic benefits in diseases characterized by chronic inflammation .

Agricultural Applications

  • Fungicides :
    • The compound's structure allows it to function as a fungicide in agricultural settings. Triazoles are widely used in crop protection due to their effectiveness against fungal pathogens. Field studies have shown that triazole-based fungicides can significantly reduce disease incidence in crops such as wheat and barley .
  • Plant Growth Regulators :
    • Recent research has explored the use of triazoles as plant growth regulators. These compounds can modulate plant growth responses and enhance resistance to environmental stresses, thus improving crop yields .

Case Studies

StudyApplicationFindings
Study on Antimicrobial ActivityMedicinal ChemistryDemonstrated efficacy against resistant bacteria strains with minimal toxicity to human cells .
Triazole Derivatives in Cancer TreatmentMedicinal ChemistryModified triazoles showed enhanced cytotoxicity against specific cancer cell lines .
Field Trials of Triazole FungicidesAgricultural ScienceSignificant reduction in fungal diseases in wheat crops, leading to improved yields .
Use of Triazoles as Growth RegulatorsAgricultural ScienceEnhanced growth response and stress tolerance in treated plants .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The target compound’s closest analogs differ in substituent patterns at positions 1 and 4 of the triazole core. Key structural comparisons include:

Table 1: Substituent Profiles of Selected Triazole Derivatives

Compound R1 (Position 1) R4 (Position 4) Reference
Target compound 2-Chloro-4-methylbenzyl Chloromethyl
4-(Chloromethyl)-1-(4-chlorophenyl)-1H-1,2,3-triazole 4-Chlorophenyl Chloromethyl
1-(2-Trifluoromethylbenzyl)-4-(2-trifluoromethylphenyl)-1H-1,2,3-triazole 2-Trifluoromethylbenzyl 2-Trifluoromethylphenyl
1-(p-Tolyl)-4-(trimethylsilyl)-1H-1,2,3-triazole p-Tolyl Trimethylsilyl
1-(3-Chloro-4-fluorophenyl)-4-(diethoxymethyl)-1H-1,2,3-triazole 3-Chloro-4-fluorophenyl Diethoxymethyl
  • Electron-Withdrawing vs.
Physicochemical Properties

Substituents critically influence melting points, solubility, and spectral characteristics:

Table 3: Comparative Physicochemical Data

Compound Melting Point/°C Solubility (Polarity) Key Spectral Data (IR, NMR) Reference
5-[2-(4-Chlorophenyl)-1,3-benzoxazol-5-yl]-4-(3-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione Low (C=S, C-Cl) IR: 702 cm⁻¹ (C-Cl); NMR: δ 2.59 (CH₃)
1-(3-Chloro-4-fluorophenyl)-4-(diethoxymethyl)-1H-1,2,3-triazole Moderate (diethoxymethyl) NMR: Expected δ 1.2–1.4 (CH₃), 3.5–4.0 (OCH₂)
Target compound Not reported High (chloromethyl) Hypothesized IR: ~1240 cm⁻¹ (C-Cl)

Preparation Methods

Starting Materials and Key Intermediates

  • 1-substituted-4,5-dibromo-1H-1,2,3-triazole derivatives are used as key intermediates.
  • Grignard reagents such as isopropylmagnesium chloride are employed to selectively substitute bromine atoms on the triazole ring, generating 1-substituted-4-bromo-1H-1,2,3-triazoles.
  • Subsequent reactions involve nucleophilic substitution or halogenation to introduce chloromethyl groups.

Stepwise Preparation Process

Step Description Conditions Notes
1 Dissolution of 1-substituted-4,5-dibromo-1H-1,2,3-triazole in THF or methyl-THF Mass-to-volume ratio 1:2-50, cooled to −78°C to 0°C Ensures controlled reactivity
2 Addition of Grignard reagent (isopropylmagnesium chloride) Molar ratio 1:0.8-1.5, stirred 0.5-2 h Selective substitution at 4-position
3 Addition of low molecular weight alcohol (methanol preferred) Quenching step Stabilizes intermediate
4 Reaction with hydrochloric acid Molar ratio 1:1-20 Adjusts pH to 1-5, facilitates extraction
5 Extraction and drying Organic solvents, drying agents like MgSO4 or Na2SO4 Purification step
6 Concentration under reduced pressure and crystallization 40°C-50°C, cooling to −5°C to 5°C Isolates 1-substituted-4-bromo-1H-1,2,3-triazole
7 Further halogenation or substitution to introduce chloromethyl group Specific conditions vary Final functionalization step

This method yields the desired 1-substituted-1H-1,2,3-triazole with chloromethyl substitution on the 4-position, and benzyl substitution on the 1-position, as in the target compound.

Alternative Synthetic Routes and Catalytic Systems

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This widely used method for 1,2,3-triazole synthesis involves reacting an azide derivative of 2-chloro-4-methylbenzyl with a chloromethyl alkyne or equivalent precursor in the presence of CuSO4 and sodium ascorbate in a methanol/dichloromethane/water solvent mixture at room temperature. The reaction proceeds with high regioselectivity to afford 1,4-disubstituted triazoles.

  • Nucleophilic Substitution on Preformed Triazoles: Starting from 1-(2-chloro-4-methylbenzyl)-1H-1,2,3-triazole, chloromethyl groups can be introduced by chloromethylation reactions using chloromethyl reagents under acidic or Lewis acid catalysis.

Research Findings and Optimization Parameters

  • Temperature Control: Low temperatures (−78°C to 0°C) during Grignard addition prevent side reactions and improve selectivity.

  • Solvent Choice: Tetrahydrofuran (THF) and methyl-THF are preferred for solubilizing reactants and stabilizing reactive intermediates.

  • Catalyst Loading: Copper sulfate pentahydrate (10 mol%) and sodium ascorbate (20 mol%) effectively catalyze CuAAC reactions at room temperature within 10 minutes, ensuring rapid and complete conversion.

  • Purification: Extraction with dichloromethane and drying over anhydrous magnesium sulfate, followed by preparative thin-layer chromatography, yield pure triazole derivatives.

Summary Table of Preparation Methods

Method Key Reagents Conditions Advantages Limitations
Grignard Substitution on Dibromo-Triazole 1-substituted-4,5-dibromo-1H-1,2,3-triazole, isopropylmagnesium chloride, HCl −78°C to 50°C, THF solvent High regioselectivity, scalable Requires low temperature control, moisture sensitive
CuAAC Cycloaddition Azide derivative, alkyne derivative, CuSO4, sodium ascorbate Room temp, methanol/DCM/water Mild conditions, rapid, high yield Requires azide and alkyne precursors
Chloromethylation of Triazole Triazole derivative, chloromethyl reagent, acid catalyst Variable, often mild heating Direct introduction of chloromethyl group Possible side reactions, requires purification

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2-chloro-4-methylbenzyl)-4-(chloromethyl)-1H-1,2,3-triazole
Reactant of Route 2
Reactant of Route 2
1-(2-chloro-4-methylbenzyl)-4-(chloromethyl)-1H-1,2,3-triazole

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